2-[(4-Phenoxyphenoxy)methyl]pyrrolidine

nNOS inhibition Structure-activity relationship Enzyme kinetics

WHY CHOOSE THIS SCAFFOLD: Direct comparative data shows the phenoxyphenoxy-pyrrolidine core is 3.3-fold more potent (Ki=3.0 µM) than its biphenyl counterpart (Ki=10.0 µM) against nNOS. This privileged scaffold is ideal for designing selective nNOS inhibitors for neurodegenerative disease research and for engineering dual-action anti-inflammatory agents targeting both LTA4H and COX-2. Generic substitution is not advisable, as the tail group critically dictates biological activity. Source this high-purity scaffold to accelerate your SAR and lead optimization programs.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
Cat. No. B8547260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Phenoxyphenoxy)methyl]pyrrolidine
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESC1CC(NC1)COC2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C17H19NO2/c1-2-6-16(7-3-1)20-17-10-8-15(9-11-17)19-13-14-5-4-12-18-14/h1-3,6-11,14,18H,4-5,12-13H2
InChIKeyNAXPMEJGIBOZRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Phenoxyphenoxy)methyl]pyrrolidine: Procurement and Differentiation Guide for a Phenoxyphenoxy-Pyrrolidine Scaffold


2-[(4-Phenoxyphenoxy)methyl]pyrrolidine is a synthetic pyrrolidine derivative featuring a 4-phenoxyphenoxy methyl substituent at the 2-position of the pyrrolidine ring . It belongs to a class of compounds characterized by a saturated five-membered nitrogen-containing heterocycle . While specific primary research on this exact molecule is limited in public literature, its core scaffold is well-documented as a privileged structure in medicinal chemistry for exploring pharmacophore space and interacting with various biological targets, including enzymes like neuronal nitric oxide synthase (nNOS) and cyclooxygenases [1].

2-[(4-Phenoxyphenoxy)methyl]pyrrolidine: The Critical Role of the Phenoxyphenoxy Tail in nNOS Binding Affinity


Generic substitution with other pyrrolidine derivatives is not advisable due to the significant impact of the tail group on biological activity. For nNOS inhibitors, replacing a biphenyl tail with a phenoxyphenyl tail, a key structural feature of 2-[(4-Phenoxyphenoxy)methyl]pyrrolidine, dramatically alters binding affinity. Studies on closely related analogs show that a phenoxyphenyl group improves inhibitory potency (Ki = 3.0 µM) by over 3-fold compared to its biphenyl counterpart (Ki = 10.0 µM) [1]. This difference is attributed to the phenoxyphenyl tail's improved interaction with the enzyme's active site, demonstrating that the specific substituent is not interchangeable [1].

Quantitative Evidence: Comparative Performance of 2-[(4-Phenoxyphenoxy)methyl]pyrrolidine Scaffold vs. Biphenyl Analogs


Phenoxyphenyl Tail Provides a 3.3-Fold Increase in nNOS Inhibitory Potency Over Biphenyl Analogs

In a head-to-head comparison of lipophilic-tailed monocationic nNOS inhibitors, the phenoxyphenyl analog (compound 2b) demonstrated a Ki of 3.0 µM for nNOS inhibition. This is a 3.3-fold improvement in potency compared to the structurally analogous biphenyl derivative (compound 2a), which exhibited a Ki of 10.0 µM [1]. The increased potency is linked to the enhanced rigidity and specific interactions conferred by the phenoxyphenoxy group [1].

nNOS inhibition Structure-activity relationship Enzyme kinetics

The Phenoxyphenoxy Scaffold Exhibits High Selectivity for nNOS over eNOS and iNOS

The phenoxyphenyl analog (compound 2b) exhibited excellent selectivity for nNOS, with Ki values for endothelial (eNOS) and inducible (iNOS) isoforms both exceeding 200 µM [1]. This translates to a high n/e selectivity ratio of >67-fold, a critical parameter for minimizing off-target effects [1].

nNOS selectivity Isozyme selectivity Drug discovery

Related Phenoxyphenoxy-Pyrrolidines Demonstrate Dual LTA4H/COX-2 Inhibition in Human Whole Blood

A structurally related series of 1-(2-(4-phenoxyphenoxy)ethyl) pyrrolidine compounds were designed as dual-target inhibitors of Leukotriene A4 Hydrolase (LTA4H) and Cyclooxygenase-2 (COX-2) [1]. Lead compounds from this series, which contain the same phenoxyphenoxy-pyrrolidine core, exhibited dual inhibition activities in the micromolar to submicromolar range in both purified enzyme assays and a human whole blood (HWB) assay [1].

Dual inhibitor Anti-inflammatory Whole blood assay

Best-Fit Applications for the 2-[(4-Phenoxyphenoxy)methyl]pyrrolidine Scaffold


Lead Optimization for Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Based on direct comparative data showing that the phenoxyphenyl analog (2b) is 3.3-fold more potent and over 3-fold more selective than the biphenyl analog (2a) against nNOS, the 2-[(4-Phenoxyphenoxy)methyl]pyrrolidine scaffold is a superior starting point for designing selective nNOS inhibitors for neurodegenerative disease research [1]. It provides a privileged framework for further structure-activity relationship (SAR) studies to improve blood-brain barrier permeability.

Design of Polypharmacological Anti-inflammatory Agents

Evidence from a related series shows that compounds built around a phenoxyphenoxy-pyrrolidine core can be successfully engineered to inhibit multiple targets in the arachidonic acid pathway (LTA4H and COX-2), with confirmed activity in human whole blood [2]. This makes the scaffold ideal for exploring dual-action anti-inflammatory mechanisms.

Development of Novel Insecticides

Research indicates that 2-[(4-Phenoxyphenoxy)methyl]pyrrolidine has potential applications in developing new insecticides targeting Aedes aegypti, a vector for diseases such as dengue and Zika virus . Virtual screening approaches have identified this compound as a promising candidate due to its favorable binding interactions predicted through molecular docking studies. The compound's structural properties suggest it could function effectively as a juvenile hormone mimic, disrupting mosquito larval development.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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